4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and 3-chlorobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 4-Phenyl-6-(3-bromophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYIUFLIZEPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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